

An In-depth Technical Guide to Megatomoic Acid: Structure, Synthesis, and Biological Function

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Megatomoic Acid

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This guide provides a comprehensive technical overview of **Megatomoic Acid**, the primary sex pheromone of the black carpet beetle, *Attagenus megatoma*. Intended for researchers, scientists, and professionals in drug development and chemical ecology, this document delves into the molecule's chemical structure, stereoselective synthesis, biosynthesis, biological role, and the methodologies for its study.

Introduction to Megatomoic Acid: A Key Semiochemical

Megatomoic Acid is a naturally occurring long-chain polyunsaturated fatty acid that functions as a potent sex attractant for the male black carpet beetle.[1] Its identification as (3E, 5Z)-tetradeca-3,5-dienoic acid has been pivotal in understanding the chemical communication of this widespread pest.[2] The precise stereochemistry of the conjugated double bonds is crucial for its biological activity, highlighting the specificity of pheromone-receptor interactions in insects. This guide will explore the multifaceted nature of this important semiochemical, from its fundamental chemical properties to its application in pest management strategies.

Chemical Structure and Properties

Megatomoic Acid is a 14-carbon carboxylic acid featuring a conjugated diene system at the 3 and 5 positions.[3] The specific geometry of these double bonds, trans (E) at the 3-position and cis (Z) at the 5-position, is essential for its function as a pheromone.[2]

Property	Value	Source
IUPAC Name	(3E,5Z)-tetradeca-3,5-dienoic acid	[3]
Molecular Formula	C ₁₄ H ₂₄ O ₂	[3]
Molecular Weight	224.34 g/mol	[3]
CAS Number	23400-52-4	[4]
SMILES	<chem>CCCCCCCC/C=C/C=C\CC(=O)O</chem>	[5]
InChI	InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-12H,2-8,13H2,1H3,(H,15,16)/b10-9+,12-11-	[6]
InChIKey	YRUMHPTHCEZRHTN-PVHUKWJHSA-N	[6]

The presence of the carboxylic acid functional group and the conjugated diene system dictates the chemical reactivity and spectroscopic properties of **Megatomoic Acid**.

Spectroscopic Characterization

Definitive structural elucidation of **Megatomoic Acid** relies on a combination of spectroscopic techniques. While a complete public spectral database is not readily available, the expected characteristics can be inferred from the known structure and data from analogous conjugated fatty acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the conjugated diene system in the range of 5.20-6.40 ppm.[6] The coupling constants between these protons would be indicative of the E and Z configurations. Other expected signals include a triplet for the terminal methyl group around 0.9 ppm, methylene

protons adjacent to the double bonds and the carboxyl group, and a broad singlet for the carboxylic acid proton.

- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon (around 170-180 ppm) and the four sp^2 carbons of the diene system (typically in the 120-140 ppm range).[7] The chemical shifts of the aliphatic carbons would appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of **Megatomoic Acid** would likely show a molecular ion peak (M^+) at m/z 224. The fragmentation pattern would be characterized by the loss of water ($\text{M}-18$), the carboxyl group ($\text{M}-45$), and cleavage at positions alpha to the double bonds. [8][9]

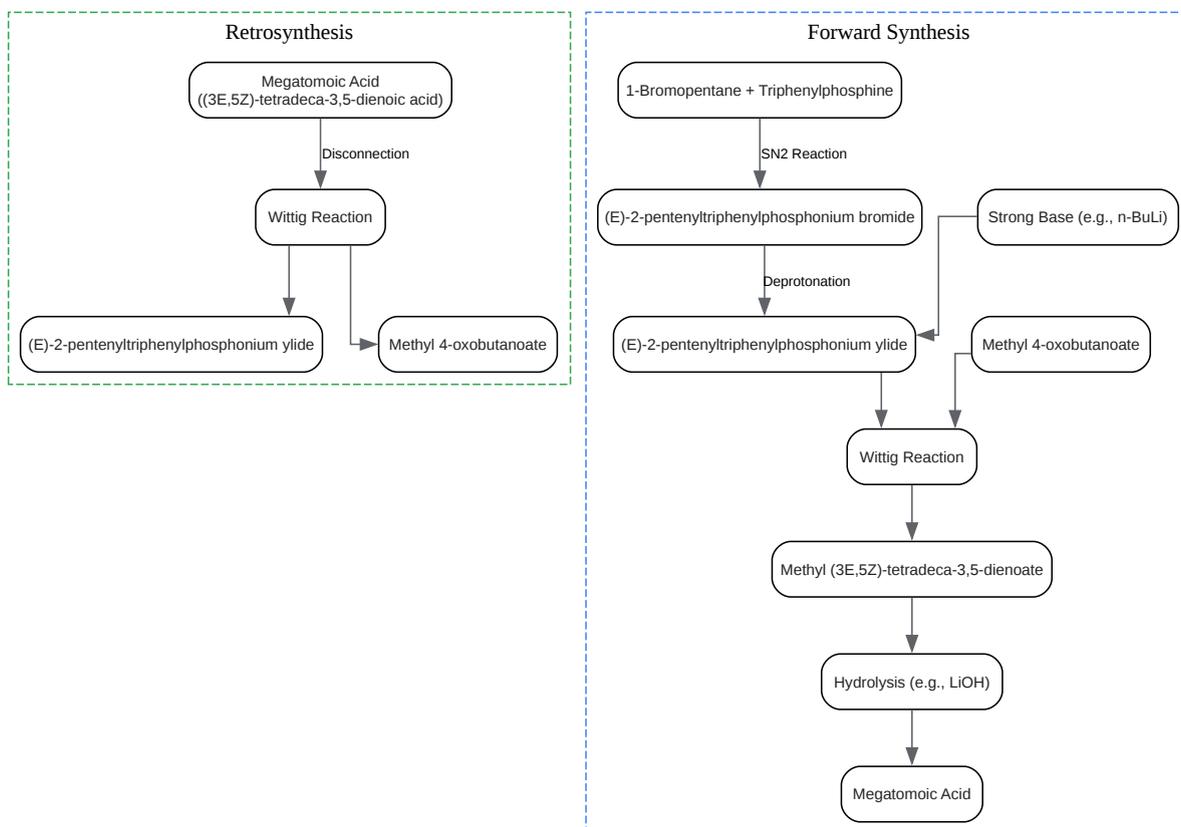
Infrared (IR) Spectroscopy

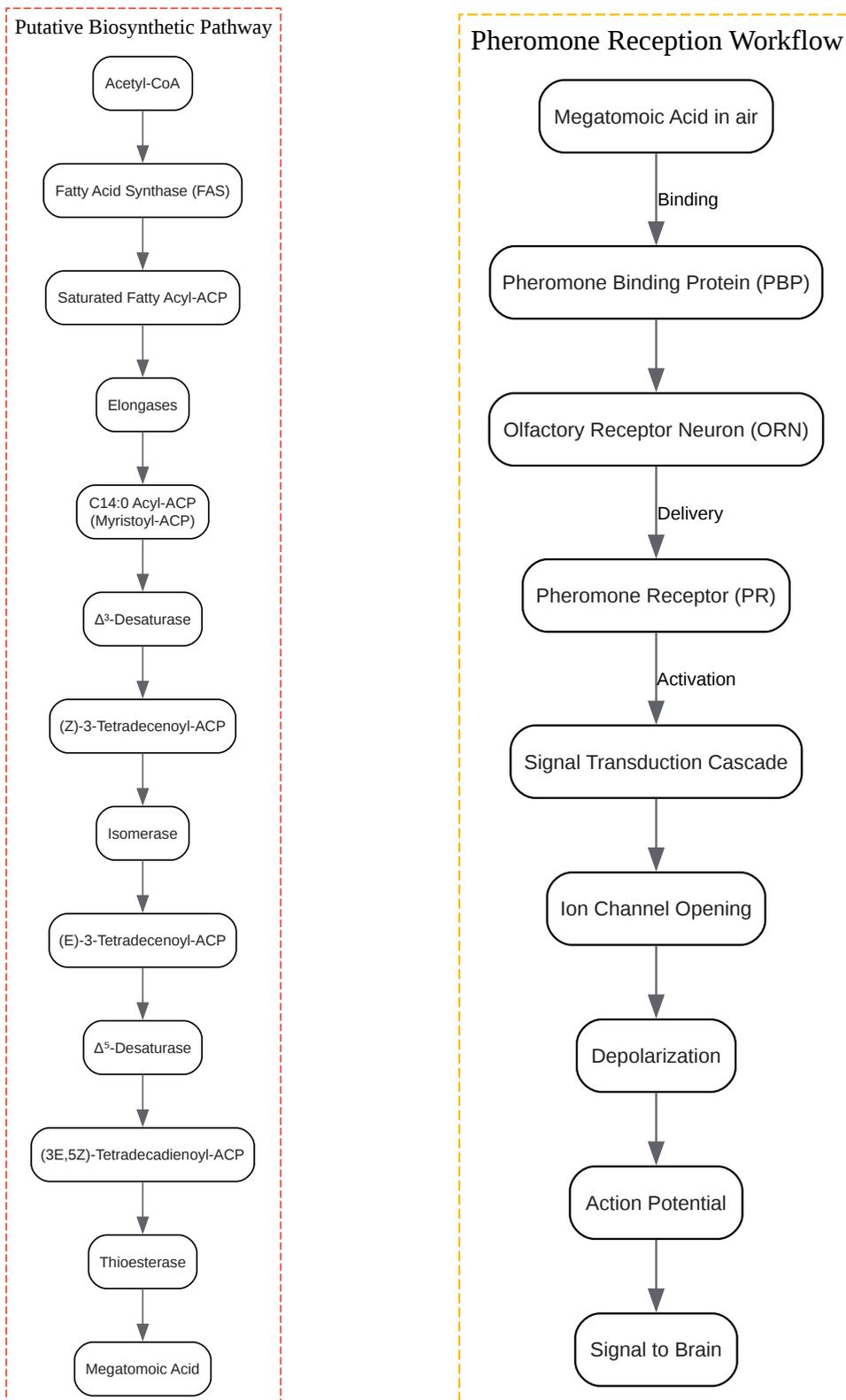
The IR spectrum of **Megatomoic Acid** will exhibit characteristic absorption bands. A broad O-H stretching band for the carboxylic acid will be present in the region of $2500\text{-}3300\text{ cm}^{-1}$. [10][11] A strong C=O stretching absorption for the carboxyl group is expected around 1710 cm^{-1} for the hydrogen-bonded dimer. [10][12] Absorptions corresponding to the C=C stretching of the conjugated diene system will appear in the $1600\text{-}1650\text{ cm}^{-1}$ region. [12]

Synthesis of Megatomoic Acid

The stereoselective synthesis of **Megatomoic Acid** is a key challenge due to the requirement for the specific (3E, 5Z) geometry of the conjugated double bonds. The Wittig reaction is a powerful and commonly employed method for the formation of carbon-carbon double bonds with control over stereochemistry. [5][13][14] The following is a proposed synthetic workflow based on established chemical principles for the synthesis of conjugated dienoic acids.

Proposed Synthetic Workflow





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- To cite this document: BenchChem. [An In-depth Technical Guide to Megatomoic Acid: Structure, Synthesis, and Biological Function]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1243741#what-is-the-chemical-structure-of-megatomoic-acid]

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